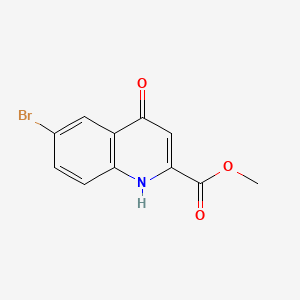

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate

Description

BenchChem offers high-quality Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKAAWDFGPMTJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301022080 |

Source

|

| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145369-93-3 |

Source

|

| Record name | 2-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145369-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-4-hydroxy-2-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301022080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Novel Brominated Methoxyquinolines: A Guide to Versatile Scaffolds in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic framework is amenable to functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Quinolines and their derivatives have demonstrated a vast spectrum of activities, including antimalarial, anticancer, antimicrobial, and antiparasitic effects.[2]

Within this class, brominated methoxyquinolines represent particularly valuable synthetic intermediates. The bromine atom serves as a versatile handle for introducing further molecular complexity through modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the methoxy group modulates the electronic character of the ring system, influencing both reactivity and biological function.[3][4] The regioselective introduction of bromine is therefore a critical first step in the synthesis of novel quinoline-based drug candidates.

This guide provides a comprehensive overview of the synthesis and characterization of novel brominated methoxyquinolines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating workflows for characterization, and ground our discussion in authoritative scientific literature.

Part I: The Synthesis of Brominated Methoxyquinolines

The primary method for introducing a bromine atom onto the quinoline core is through electrophilic aromatic substitution. The success of this strategy hinges on controlling the regioselectivity of the reaction, which is dictated by the electronic properties of the starting material.

The Underlying Chemistry: Directing Effects and Reactivity

The quinoline system consists of two fused aromatic rings: a benzene ring and a pyridine ring. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. When positioned on the benzene portion of the scaffold (e.g., at C-8), it strongly activates the C-5 and C-7 positions for electrophilic attack. The pyridine ring is naturally electron-deficient, making the benzene ring the more likely site for electrophilic bromination. The precise outcome—mono- versus di- or poly-bromination—is controlled by the stoichiometry of the brominating agent and the reaction conditions.[2][5]

General Synthetic Workflow

The synthesis of a brominated methoxyquinoline follows a logical progression from the reaction setup to the isolation and purification of the final product. Careful execution at each stage is critical for achieving high yield and purity.

Caption: General workflow for the synthesis and purification of brominated methoxyquinolines.

Experimental Protocol 1: Regioselective Synthesis of 5-bromo-8-methoxyquinoline

This protocol details the mono-bromination of 8-methoxyquinoline, a common starting material. The methoxy group at C-8 strongly directs the electrophilic bromine to the C-5 position.[2]

Methodology:

-

Preparation: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 8-methoxyquinoline (1.0 eq) in a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Reagent Addition: In a separate container, prepare a solution of molecular bromine (Br₂) (1.1 eq) in the same solvent. Add this bromine solution dropwise to the stirred solution of 8-methoxyquinoline at ambient temperature over 10-15 minutes.

-

Rationale: Dropwise addition prevents localized high concentrations of bromine, which could lead to over-bromination and side product formation. The reaction is performed in the dark to avoid light-induced radical side reactions.

-

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction typically proceeds over several hours to two days.[2][5]

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with an aqueous solution of 5% sodium bicarbonate (NaHCO₃) until the bromine color disappears, followed by water and brine.

-

Rationale: The NaHCO₃ wash quenches any unreacted bromine and neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude material is purified by column chromatography. A short column of alumina or silica gel, eluting with a solvent system like ethyl acetate/hexane (e.g., 1:3 v/v), is typically effective.[2] The fractions containing the pure product are combined and the solvent evaporated to yield 5-bromo-8-methoxyquinoline as a solid.

Experimental Protocol 2: Synthesis of Polybrominated Quinolines via Tetrahydroquinoline Precursors

To achieve bromination on both the pyridine and benzene rings, a common strategy involves using a 1,2,3,4-tetrahydroquinoline (THQ) precursor. The saturated pyridine ring of THQ does not undergo electrophilic substitution, allowing for controlled bromination of the benzene ring. A subsequent aromatization step re-forms the quinoline core. This method provides access to novel substitution patterns.[1][6]

Methodology:

-

Bromination of THQ: Dissolve the substituted 1,2,3,4-tetrahydroquinoline (e.g., 6-bromo-8-methoxy-THQ) (1.0 eq) in a solvent like CHCl₃.[1]

-

Addition of Excess Bromine: Add a solution of molecular bromine (e.g., 4.0-5.0 eq) in CHCl₃ dropwise. The stoichiometry of bromine is key to achieving the desired level of polybromination. Stir for an extended period (e.g., 5 days).[1]

-

Aromatization: The bromination of the THQ often leads to simultaneous aromatization to the quinoline. In some cases, a separate oxidation step (e.g., with DDQ) may be required.

-

Work-up and Purification: The work-up and purification follow the same principles as in Protocol 1, involving an aqueous NaHCO₃ wash, drying, and purification by column chromatography or recrystallization to yield the polybrominated methoxyquinoline.[1]

Part II: Comprehensive Characterization

Unambiguous structural confirmation is non-negotiable in scientific research and drug development. A combination of spectroscopic and analytical techniques provides a self-validating system to confirm the identity, purity, and exact isomeric structure of the synthesized compound.

Characterization Workflow

A logical sequence of analyses ensures that all structural questions are answered efficiently.

Caption: A multi-technique workflow for the rigorous characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise substitution pattern of the quinoline ring.[7]

-

¹H NMR Spectroscopy: This technique reveals the chemical environment and connectivity of protons. In the bromination of 8-methoxyquinoline to 5-bromo-8-methoxyquinoline, the most telling evidence is the disappearance of the signal for the H-5 proton and the change in the coupling patterns of the adjacent protons (H-6 and H-4). The remaining aromatic protons will show characteristic chemical shifts and coupling constants.[2]

-

¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their electronic environment. The spectrum will show a characteristic signal for the methoxy carbon (~56 ppm). The carbon atom bearing the bromine (C-5) will experience a significant shift, and its signal can be identified by its reduced intensity in a standard proton-decoupled spectrum.[2]

-

2D NMR (COSY, HSQC): For more complex or novel structures, 2D NMR experiments are invaluable. A COSY spectrum shows correlations between coupled protons, confirming neighbor relationships, while an HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the entire C-H framework.[8][9]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of the molecular formula. For brominated compounds, MS offers a unique diagnostic feature: the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units, which is a hallmark of a mono-brominated compound.[7]

Physical and Other Analytical Techniques

-

Melting Point: A sharp and consistent melting point is a reliable indicator of compound purity.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For a brominated methoxyquinoline, one would expect to see characteristic bands for aromatic C-H stretching, C=C and C=N ring stretching, and the C-O stretching of the methoxy ether group.[10]

-

Elemental Analysis: This technique determines the percentage composition of C, H, and N in the compound. The experimental values should match the theoretical values calculated from the molecular formula, providing strong evidence for the compound's elemental makeup.[11]

-

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule. This is considered the gold standard for structural elucidation.[12]

Data Summary: A Case Study of 5-bromo-8-methoxyquinoline

To consolidate the characterization data, a summary table is highly effective. The data below is representative of what is expected for 5-bromo-8-methoxyquinoline, based on published literature.[2]

| Analysis Technique | Parameter | Expected Result/Observation |

| Physical Properties | Appearance | Brown or yellow solid |

| Melting Point | 80-82 °C | |

| Mass Spectrometry | Molecular Ion | Isotopic pair at m/z ≈ 237 ([M]⁺) and 239 ([M+2]⁺) with ~1:1 intensity ratio |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | ~8.9 (dd, H-2), ~8.4 (dd, H-4), ~7.7 (d, H-6), ~7.5 (dd, H-3), ~6.9 (d, H-7), ~4.0 (s, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | ~152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃) |

| IR Spectroscopy | ν (cm⁻¹) | ~2915, 1600, 1500, 1460, 1300 (Representative peaks) |

Conclusion

The synthesis of novel brominated methoxyquinolines is a well-established yet highly relevant field, providing critical building blocks for the discovery of new therapeutic agents. Success in this area relies on a deep understanding of reaction mechanisms to control regioselectivity and the application of a rigorous, multi-faceted characterization workflow to ensure the absolute integrity of the synthesized molecules. By combining logical synthetic design with a comprehensive analytical approach, researchers can confidently generate and validate these versatile scaffolds, paving the way for future innovations in drug development.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93.

-

Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(36), 5389-5396.

-

FAO AGRIS. (n.d.). Regioselective bromination: Synthesis of brominated methoxyquinolines. AGRIS.

-

Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.

-

Trécourt, F., et al. (1994). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. Synthetic Communications, 25(24).

-

Vyas, P.V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44, 4085-4088.

-

Istanbul Gelişim University Institutional Repository. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines.

-

BenchChem. (n.d.). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

-

Çelik, Í., et al. (2017). 5,7-Dibromo-8-methoxyquinoline. IUCrData, 2(7).

-

Sigma-Aldrich. (n.d.). 5-Bromo-8-methoxyquinoline.

-

PubChem. (n.d.). 5-Bromo-8-methoxyquinoline-4-carboxylic acid.

-

Owolabi, B.J., & Olarinoye, A.M. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and Its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4).

-

ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

McClure, J. R., & Bazzi, A. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 78(9), 1259.

-

Funar-Timofei, S., et al. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 26(16), 4991.

-

Hernández-Negrete, I.A., et al. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Scientific Reports, 14(1), 7175.

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]

- 12. researchgate.net [researchgate.net]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

The Dawn of Quinoline Synthesis: The Classical Era

The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions, born out of the burgeoning fields of dye chemistry and natural product synthesis, remain fundamental to the construction of the quinoline core.

Skraup Synthesis (1880)

Discovered by the Austrian chemist Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1][2] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[2][3] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.[2][4]

Mechanism of the Skraup Synthesis:

The Skraup synthesis is a multi-step process:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2]

-

Michael Addition: The aniline acts as a nucleophile and adds to the acrolein via a Michael-type conjugate addition.[5]

-

Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular cyclization.

-

Dehydration: The cyclized intermediate readily dehydrates to form 1,2-dihydroquinoline.

-

Oxidation: The 1,2-dihydroquinoline is then oxidized by an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to yield the aromatic quinoline.[4]

Figure 2: Generalized workflow for the Combes Quinoline Synthesis.

Experimental Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline [6]

-

Materials:

-

m-Chloroaniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid

-

-

Procedure:

-

React m-chloroaniline with acetylacetone in the presence of concentrated sulfuric acid.

-

The reaction mixture is heated to effect cyclization of the intermediate enamine.

-

The product, 2,4-dimethyl-7-chloroquinoline, is isolated after workup, which typically involves neutralization and extraction.

-

Conrad-Limpach-Knorr Synthesis (1887)

This method involves the condensation of anilines with β-ketoesters. [7][8]Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (Conrad-Limpach, higher temperature) or 2-hydroxyquinolines (Knorr, lower temperature). The Conrad-Limpach synthesis proceeds via an enamine intermediate, which cyclizes at high temperatures. [8][9] Mechanism of the Conrad-Limpach Synthesis: [8]

-

Enamine Formation: The aniline reacts with the keto group of the β-ketoester to form an enamine (a β-aminoacrylate).

-

Thermal Cyclization: At high temperatures (around 250 °C), the enamine undergoes a thermal electrocyclic ring closure.

-

Elimination and Tautomerization: The cyclized intermediate eliminates a molecule of alcohol, followed by tautomerization to yield the stable 4-hydroxyquinoline product.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [10]

-

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, combine the aniline and the β-ketoester. The reaction is often carried out neat or in a suitable solvent and may be heated to facilitate the condensation.

-

-

Step 2: Cyclization to the 4-Hydroxyquinoline

-

The isolated enamine intermediate is heated to a high temperature (typically 250 °C) in a high-boiling inert solvent like mineral oil to induce cyclization.

-

After cooling, the product is isolated, often by filtration, and purified by recrystallization.

-

Friedländer Synthesis (1882)

Developed by Paul Friedländer, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). [11][12]This method is particularly useful for preparing substituted quinolines and can be catalyzed by either acid or base. [11][13] Mechanism of the Friedländer Synthesis:

Two primary mechanistic pathways are proposed: [11][14]* Aldol Condensation First: An initial intermolecular aldol condensation between the two carbonyl compounds is followed by cyclization and dehydration.

-

Schiff Base Formation First: The 2-amino group condenses with the carbonyl of the reaction partner to form a Schiff base, which then undergoes an intramolecular aldol-type condensation.

Figure 3: Proposed mechanistic pathways for the Friedländer Quinoline Synthesis.

Experimental Protocol: Graphene Oxide-Catalyzed Friedländer Annulation [15]

-

Materials:

-

2-Aminoaryl carbonyl compound (1.0 mmol)

-

α-Methylene carbonyl compound (1.2 mmol)

-

Graphene oxide (20 mg)

-

Methanol (5 mL)

-

-

Procedure:

-

A mixture of the 2-aminoaryl carbonyl compound, the α-methylene carbonyl compound, and graphene oxide in methanol is stirred at 70°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Comparative Analysis of Classical Quinoline Syntheses

| Synthesis Method | Starting Materials | Key Reagents | Product Type | Advantages | Disadvantages |

| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent | Unsubstituted/Substituted Quinolines | Inexpensive starting materials, direct route to quinoline | Highly exothermic, often violent reaction; harsh conditions; low yields for some substrates |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid catalyst | Substituted Quinolines | Greater versatility than Skraup, access to a wider range of derivatives | Can produce complex mixtures, tar formation is common [16] |

| Combes | Aniline, β-Diketone | Acid catalyst | 2,4-Disubstituted Quinolines | Good for specific substitution patterns | Limited to β-dicarbonyl compounds |

| Conrad-Limpach | Aniline, β-Ketoester | Heat | 4-Hydroxyquinolines | Provides access to quinolones | Requires very high temperatures |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base catalyst | Substituted Quinolines | High yields, milder conditions possible | Starting materials can be less accessible |

The Modern Era: Innovations in Quinoline Synthesis

Driven by the principles of green chemistry and the need for greater efficiency and diversity, modern quinoline synthesis has moved towards catalytic and one-pot methodologies. [17][18]

Catalytic Approaches

A wide range of catalysts have been developed to improve the efficiency and selectivity of quinoline synthesis. [19]These include:

-

Transition-Metal Catalysts: Complexes of palladium, copper, iron, and silver are effective in various cyclization and bond-forming reactions to construct the quinoline core. [20]* Nanocatalysts: The high surface area and unique reactivity of nanocatalysts, such as those based on iron, copper, and zinc, have been harnessed for efficient one-pot quinoline syntheses. [21][22][23][24]* Metal-Free Catalysts: To enhance the sustainability of these syntheses, metal-free catalysts like p-toluenesulfonic acid and para-sulfonic acid calixa[23]rene have been employed. [1] Experimental Protocol: One-Pot Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst [25]

-

Materials:

-

2-Aminoaryl ketone (1 mmol)

-

α-Methylene carbonyl compound (1.2 mmol)

-

Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

-

Ethanol (5 mL) (if not solvent-free)

-

-

Procedure:

-

In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst. If not solvent-free, add ethanol.

-

Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).

-

Monitor the reaction progress using TLC.

-

Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, filter the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography. The recovered catalyst can be washed, dried, and reused.

-

Green Chemistry Approaches

The principles of green chemistry have significantly influenced the evolution of quinoline synthesis. [17]Key strategies include:

-

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. [1][26]* Energy Efficiency: Employing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. [27]* One-Pot Reactions: Designing multi-component reactions (MCRs) that combine several synthetic steps into a single operation, minimizing waste and improving efficiency. [1][20]

Conclusion

The synthesis of quinolines has a rich history, evolving from the classical, often harsh, named reactions of the 19th century to the sophisticated, efficient, and sustainable catalytic methods of the 21st century. This guide has provided an in-depth look at the discovery, mechanisms, and practical application of these diverse synthetic strategies. For researchers, scientists, and drug development professionals, a thorough understanding of this historical and modern landscape is crucial for the rational design and synthesis of novel quinoline-based compounds with tailored properties for a wide range of applications. The continued innovation in this field, particularly in the realm of green and catalytic chemistry, promises to further expand the accessibility and utility of this vital heterocyclic scaffold.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. eurekaselect.com [eurekaselect.com]

- 20. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 27. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

Exploring the Structure-Activity Relationship of Substituted Quinoline Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true potential was unlocked with the discovery of its presence in natural alkaloids like quinine, a potent antimalarial.[3] This discovery spurred over a century of research, revealing the quinoline nucleus as a "privileged scaffold." This term reflects its ability to bind to a wide array of biological targets, enabling the development of therapeutic agents across diverse disease areas.[4][5] The versatility of the quinoline core allows for substitutions at numerous positions, leading to a vast chemical space with a rich spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[4][6]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a synthesized understanding of the causal relationships between chemical structure and biological function. We will delve into the nuances of how substitutions at different positions on the quinoline ring dictate the therapeutic efficacy and selectivity of these compounds.

I. The Quinoline Core: Synthetic Strategies and General Principles of Substitution

The journey to understanding the SAR of quinoline derivatives begins with their synthesis. A variety of classical and modern synthetic methodologies have been developed to construct the quinoline scaffold, each offering distinct advantages in terms of substrate scope and substitution patterns.

Classical Synthetic Routes

Several named reactions have been instrumental in the synthesis of quinolines for over a century:

-

Skraup Synthesis: This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. It is a robust method for producing unsubstituted or simply substituted quinolines.[1][7]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[7]

-

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[3]

-

Friedländer Synthesis: This is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[7][8]

Modern Synthetic Approaches

More contemporary methods often focus on improving efficiency, yield, and environmental friendliness:

-

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, offering high atom economy.[9]

-

Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of 2-arylquinolines.[8][10]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical syntheses like the Skraup reaction.[7]

The choice of synthetic route is a critical first step in any SAR study, as it dictates the feasibility of introducing desired substituents at specific positions around the quinoline core.

General Principles of Substitution

The electronic and steric properties of substituents, as well as their positioning on the quinoline ring, are the primary determinants of biological activity. The nitrogen atom in the quinoline ring imparts a dipole moment and influences the electron distribution, making certain positions more or less reactive to substitution and more or less critical for target binding.

II. SAR of Quinoline Derivatives in Oncology

The development of quinoline-based anticancer agents is a testament to the scaffold's versatility. These compounds have been shown to exert their effects through various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[5][11]

Substitutions at the C2 Position

Modifications at the 2-position have been a major focus of anticancer drug design.[8]

-

Aryl Substituents: The introduction of an aryl group at the C2 position is a common strategy. The nature and substitution pattern of this aryl ring significantly impact cytotoxicity. For instance, a series of 2-arylquinolines displayed selective anticancer activity, with the substitution pattern on the 2-aryl ring influencing the potency against different cancer cell lines.[12]

-

Heterocyclic Substituents: Incorporating other heterocyclic moieties at the C2 position can also lead to potent anticancer agents.

Substitutions at the C4 Position

The 4-position is another critical site for modification.

-

Amino Substituents: 4-Aminoquinolines are a well-established class of compounds with diverse biological activities. In the context of cancer, certain 4-amino, 7-substituted quinoline derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines.[13] The presence of a flexible alkylamino side chain at this position can enhance water solubility and antiproliferative action.[2]

-

Carboxamide Moieties: Quinoline carboxamides have been investigated as modulators of ABCG2, a protein associated with multidrug resistance in cancer.[14]

Substitutions at Other Positions

-

C7-Position: The introduction of a chlorine atom at the C7 position is a key feature of many biologically active quinolines, including the antimalarial drug chloroquine. This electron-withdrawing group can influence the basicity of the quinoline nitrogen and its ability to interact with biological targets.[15]

-

C8-Position: 8-Hydroxyquinoline derivatives have garnered significant attention due to their metal-chelating properties, which can induce cell death in cancer cells.[16] Bromination at the C5 and C7 positions of 8-hydroxyquinoline can lead to potent antiproliferative activity.[17]

The following table summarizes the cytotoxic activities of representative substituted quinoline derivatives against various cancer cell lines.

| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines | C6-substituted 2-phenylquinolines | PC3, HeLa | 8.3 - 34.34 | [12] |

| 4-Aminoquinolines | 7-chloro-4-amino derivatives | MCF-7 | Not specified | [13] |

| 8-Hydroxyquinolines | 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | [17] |

| Quinoline-Chalcone Hybrids | Varied | H1299, SKBR-3 | 0.70 - 1.41 | [11] |

III. SAR of Quinoline Derivatives as Antimicrobial Agents

The quinoline scaffold is the foundation of the highly successful fluoroquinolone class of antibiotics. These drugs target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[18][]

The Fluoroquinolone Pharmacophore

The general structure of fluoroquinolones includes a quinolone ring with a fluorine atom at the C6 position, a carboxylic acid at the C3 position, and a piperazine or other cyclic amine at the C7 position.

-

C6-Fluorine: The fluorine atom at the C6 position is crucial for potent antibacterial activity, as it enhances the inhibition of DNA gyrase and improves cell membrane permeability.[]

-

C7-Piperazine Ring: The substituent at the C7 position significantly influences the antibacterial spectrum and potency. Modifications to the piperazine ring can modulate activity against both Gram-positive and Gram-negative bacteria.[20]

-

C3-Carboxylic Acid: The carboxylic acid group at the C3 position is essential for binding to the target enzymes.

The mechanism of action of fluoroquinolones involves the stabilization of a covalent enzyme-DNA complex, leading to double-strand DNA breaks and subsequent cell death.[18]

Caption: Mechanism of action of fluoroquinolone antibiotics.

IV. SAR of Quinoline Derivatives as Antimalarial Agents

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, chloroquine, and mefloquine are all quinoline-containing drugs that have been mainstays of antimalarial therapy.[1][21]

4-Aminoquinolines (e.g., Chloroquine)

The SAR of 4-aminoquinolines is well-established.[15]

-

Quinoline Ring: The quinoline nucleus is essential for activity.[22]

-

C7-Chloro Group: The chlorine atom at the C7 position is critical for the antimalarial activity of chloroquine, as it increases the basicity of the ring system and is thought to inhibit hemozoin formation.[15]

-

4-Amino Side Chain: The dialkylaminoalkyl side chain at the C4 position is crucial for activity. The length of this carbon chain (typically 2 to 5 carbons) is important for overcoming drug resistance.[15] A tertiary nitrogen at the end of this chain is also vital for antimalarial action.[15]

The primary mechanism of action of chloroquine is the inhibition of heme detoxification in the parasite's food vacuole.[23][24] Chloroquine, a weak base, accumulates in the acidic food vacuole and binds to heme, preventing its polymerization into non-toxic hemozoin. The resulting buildup of free heme is toxic to the parasite.[23][24]

Addressing Drug Resistance

The emergence of chloroquine-resistant strains of Plasmodium falciparum has driven the development of new quinoline-based antimalarials.[25][26] Strategies to overcome resistance include:

-

Molecular Hybridization: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores. For example, quinoline-ferrocene hybrids have shown efficacy against chloroquine-resistant strains.[27]

-

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to restore or enhance activity.[14][28]

Caption: Overcoming chloroquine resistance in antimalarial drug design.

V. Experimental Protocols for SAR Studies

A robust SAR study relies on well-defined and reproducible experimental protocols for both the synthesis of derivatives and their biological evaluation.

General Synthetic Protocol: Palladium-Catalyzed Suzuki Coupling for 2-Arylquinolines

This protocol describes a common method for synthesizing 2-arylquinoline derivatives.

-

Reactant Preparation: In a flame-dried Schlenk flask, dissolve the 2-chloroquinoline derivative (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Base Addition: Add a base, such as sodium carbonate (2.0 eq.), to the reaction mixture.

-

Reaction Execution: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline derivative.

Biological Evaluation Protocol: MTT Cytotoxicity Assay for Anticancer Activity

This protocol outlines a standard method for assessing the in vitro anticancer activity of synthesized quinoline derivatives.[8][16]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[16]

-

Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[16]

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[16]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[16]

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion: The Enduring Promise of the Quinoline Scaffold

The quinoline nucleus continues to be a remarkably fruitful starting point for the design and development of novel therapeutic agents. Its rich history and ongoing exploration underscore the power of understanding structure-activity relationships in medicinal chemistry. By systematically modifying the quinoline core and evaluating the resulting changes in biological activity, researchers can rationally design compounds with enhanced potency, improved selectivity, and novel mechanisms of action. This guide has provided a framework for understanding the key SAR principles governing the anticancer, antimicrobial, and antimalarial activities of substituted quinoline derivatives. As new synthetic methods and biological screening techniques emerge, the potential to unlock further therapeutic applications of this privileged scaffold remains immense.

References

- Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.

- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025). Chemistry & Biology Interface.

- Structure-Activity Relationship (SAR)

- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. (2024).

- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (n.d.). PubMed.

- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.

- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (2025). Benchchem.

- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (n.d.). PubMed.

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe

- Application Notes and Protocols for Developing Anticancer Agents from Quinoline Deriv

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.

- Application of Quinoline Ring in Structural Modification of Natural Products. (n.d.).

- Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modul

- Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). PubMed Central (PMC).

- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.).

- Fluoroquinolone Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.

- Synthesis of 2-aryl quinolines 21 from β-arylpropionitriles with aryl lithiums and NIS. (n.d.).

- Fluoroquinolones: Mechanism of action, classification, and development of resistance. (2025).

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Link.springer.com.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.

- Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare.

- SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022). YouTube.

- Structure–activity relationships (SAR) of quinoline antimalarial agents. (n.d.).

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Semantic Scholar.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2025). Semantic Scholar.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). PubMed.

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). MDPI.

- A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. (2024). PubMed.

- Mechanisms of action of antimicrobials: focus on fluoroquinolones. (n.d.). PubMed.

- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central (PMC).

- Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research.

- Malaria drug resistance: new observations and developments. (n.d.). PubMed Central (PMC).

- Preparation method of 2-aryl quinoline derivatives. (n.d.).

- Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI.

- Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed.

- Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. (n.d.). PubMed.

- Synthesis and SAR of novel quinoline derivatives containing substituted piperazines. (n.d.).

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[29]triazino[2,3-c]quinazolines. (n.d.). PubMed Central (PMC).

- Novel Bioisosteres of Quinolines and Isoquinolines. (2013). Bellen Chemistry.

- Bioisosteric ferrocenyl-containing quinolines with antiplasmodial and antitrichomonal properties. (n.d.). Dalton Transactions (RSC Publishing).

- Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.

- Synthesis of 2⁃Ethyl⁃2⁃Aryl⁃Dihydroquinoline Derivatives. (2022). Journal of Liaoning Petrochemical University.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. iipseries.org [iipseries.org]

- 4. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 10. CN105949118A - Preparation method of 2-aryl quinoline derivatives - Google Patents [patents.google.com]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 14. Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 23. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Malaria drug resistance: new observations and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to In Silico Docking Studies of Novel Quinoline Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] As the pace of drug discovery accelerates, in silico molecular docking has become an indispensable tool, offering a rapid and cost-effective method to predict the binding interactions between novel ligands and their macromolecular targets.[5][6] This guide provides a comprehensive, in-depth walkthrough of the methodologies and best practices for conducting molecular docking studies on novel quinoline derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each step to ensure the generation of robust and reliable data. We will cover the entire workflow, from the crucial pre-docking preparation of both protein and ligand to the execution of the docking simulation and the critical post-docking analysis and validation, culminating in the selection of promising candidates for further experimental validation.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

Quinoline, a bicyclic aromatic heterocycle, represents a "privileged structure" in drug discovery. Its derivatives have demonstrated a remarkable capacity to interact with a diverse range of biological targets, leading to significant therapeutic breakthroughs.[1][3][4] The exploration of novel quinoline derivatives continues to be a fertile ground for identifying new lead compounds.[7][8]

Simultaneously, structure-based drug design, particularly molecular docking, has revolutionized the initial stages of drug discovery.[9] This computational technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of their association.[6] By simulating this "molecular handshake," researchers can screen vast virtual libraries of compounds, prioritize synthesis and in vitro testing, and gain crucial insights into the structural basis of ligand recognition. This guide will bridge these two domains, providing a technical framework for applying in silico docking to the discovery of novel quinoline-based therapeutics.

Chapter 1: Theoretical Foundations of Molecular Docking

Molecular docking aims to predict the three-dimensional structure of a protein-ligand complex.[6] This process is governed by two primary components: a search algorithm and a scoring function .

-

Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein. They generate a multitude of possible binding poses.

-

Scoring Functions: Each generated pose is evaluated by a scoring function, which calculates a score (often expressed as binding energy in kcal/mol) that estimates the binding affinity.[10] A more negative score typically indicates a more favorable binding interaction.[11]

The ultimate goal is to identify the pose that best reproduces the experimentally observed binding mode and has the most favorable score.[12]

Chapter 2: Pre-Docking Preparation: The Foundation for Reliable Results

The quality of docking results is fundamentally dependent on the meticulous preparation of both the target protein and the quinoline derivative ligands. Garbage in, garbage out is a particularly resonant principle in computational chemistry.

Protein (Receptor) Preparation

A typical protein preparation workflow is essential for ensuring accuracy.[12][13]

Protocol 1: Step-by-Step Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Clean the Structure: The initial PDB file often contains non-essential molecules.

-

Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding, all water molecules are typically removed.[13][14]

-

Remove Co-crystallized Ligands and Ions: Remove any existing ligands, ions, or cofactors that are not pertinent to the planned docking study.[13][14]

-

Handle Multiple Chains: If the protein functions as a monomer, delete any extraneous protein chains.[14]

-

-

Prepare the Protein for Docking Software:

-

Add Hydrogens: PDB files often lack hydrogen atoms. Add hydrogens, paying special attention to adding only polar hydrogens, which are crucial for forming hydrogen bonds.[13][15]

-

Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to each atom. This is critical for the scoring function to calculate electrostatic interactions.[12][16]

-

Save in Required Format: Save the prepared protein in the specific format required by the docking software, such as PDBQT for AutoDock Vina.[16]

-

Ligand (Quinoline Derivative) Preparation

Proper preparation of the novel quinoline derivatives is equally critical.

Protocol 2: Step-by-Step Ligand Preparation

-

Generate 2D Structures: Draw the 2D structures of the novel quinoline derivatives using chemical drawing software.

-

Convert to 3D: Convert the 2D structures into 3D models.[14]

-

Energy Minimization: Subject the 3D structures to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy, more realistic conformation.[14]

-

Save in Required Format: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT), which includes defining rotatable bonds to allow for conformational flexibility during docking.[16][17]

Chapter 3: The Docking Workflow: A Practical Guide Using AutoDock Vina

While numerous docking programs are available, AutoDock Vina is widely used in the academic community due to its accuracy, speed, and open-source nature.[18][19]

Visualization of the In Silico Docking Workflow

Caption: High-level workflow for in silico molecular docking studies.

Protocol 3: Step-by-Step Docking Simulation with AutoDock Vina

-

Grid Generation: Define a "grid box" that encompasses the active site of the target protein.[16][18] This box specifies the three-dimensional space where the search algorithm will attempt to place the ligand. The coordinates for this box are typically centered on a co-crystallized ligand or a known binding pocket.[13][16]

-

Configuration File: Create a configuration text file that specifies the file paths for the prepared protein and ligand, the center coordinates and dimensions of the grid box, and optional parameters like exhaustiveness, which controls the thoroughness of the search.[16]

-

Run the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[6] vina --config config.txt --log output.log

-

Output: Vina will generate an output file (typically in PDBQT format) containing several predicted binding poses for the quinoline derivative, ranked by their calculated binding affinity scores.[16]

Chapter 4: Post-Docking Analysis and Interpretation

Obtaining docking scores is not the end of the process; it is the beginning of the analysis.

Analyzing Docking Results

-

Binding Affinity (Score): The primary metric is the binding affinity score (ΔG) in kcal/mol. A more negative value suggests a stronger, more stable interaction.[11] When comparing a series of novel quinoline derivatives, those with lower binding energies are generally considered more promising.[10][11]

-

Root Mean Square Deviation (RMSD): When validating a docking protocol, the RMSD is calculated between the docked pose of a known inhibitor and its co-crystallized position. An RMSD value of ≤2.0 Å is generally considered an acceptable prediction, indicating the protocol is reliable.[11][20]

-

Visual Inspection of Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to critically examine the predicted binding poses.[11][16] A credible pose will show good steric complementarity with the binding pocket, with the quinoline derivative fitting snugly without significant clashes.

Visualizing Key Interactions

The true insight from docking comes from understanding the specific molecular interactions that stabilize the protein-ligand complex.

-

Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are strong, directional interactions that are often critical for binding affinity and specificity.

-

Hydrophobic Interactions: Analyze the interactions between nonpolar regions of the quinoline derivative and hydrophobic residues in the binding pocket.

-

Other Interactions: Look for other stabilizing forces such as pi-pi stacking (common with aromatic systems like quinoline), salt bridges, and van der Waals interactions.

Visualization of Protein-Ligand Interaction Types

Caption: Key intermolecular forces analyzed in post-docking visualization.

Data Presentation: Summarizing Docking Results

For a series of novel quinoline derivatives, quantitative data should be summarized in a clear, structured table.

| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds | Notes |

| Quinoline-001 | -9.8 | Tyr221, Asp345, Arg110 | 3 | Strong H-bond with Asp345 |

| Quinoline-002 | -9.5 | Tyr221, Leu340, Arg110 | 1 | Strong hydrophobic contact with Leu340 |

| Quinoline-003 | -8.2 | Tyr221, Arg110 | 1 | Lacks interaction with Asp345 |

| Quinoline-004 | -10.1 | Tyr221, Asp345, Arg110, Phe401 | 3 | Additional π-π stacking with Phe401 |

Chapter 5: Validation and Advanced Considerations

A crucial step to ensure the reliability of your findings is the validation of the docking protocol.[20]

-

Redocking: The most common validation method is to take a protein with a known, co-crystallized ligand, remove the ligand, and then dock it back into the binding site.[20][21] The docking protocol is considered validated if it can reproduce the original crystallographic pose with an RMSD of less than 2.0 Å.[20][22]

-

Molecular Dynamics (MD) Simulations: For high-value candidates, MD simulations can provide a more rigorous assessment of the stability of the docked pose.[23] An MD simulation treats the protein-ligand complex as a dynamic system, providing insights into how the interactions hold up over time in a simulated aqueous environment.[18][23][24] If a docked pose is unstable, the ligand may drift away from the binding site during the simulation.[23]

Conclusion

In silico molecular docking is a powerful and predictive tool in the modern drug discovery pipeline for novel quinoline derivatives. By combining a robust theoretical understanding with meticulous preparation and rigorous analysis, researchers can effectively screen and identify promising lead candidates, thereby conserving resources and accelerating the journey from concept to clinic. This guide provides the foundational knowledge and practical protocols necessary to execute these studies with scientific integrity, ensuring that the resulting data is both reliable and actionable. The ultimate success of any computational study, however, lies in its ability to guide and be validated by subsequent experimental research.

References

-

Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Virtual Screening — Chem-Workflows documentation. (n.d.). Chem-Workflows. Retrieved January 6, 2026, from [Link]

-

(PDF) Validation of Docking Methodology (Redocking). (2024, September 24). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Molecular dynamics analysis to evaluate docking pose prediction. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Autodock Vina Tutorial | Molecular Docking for Drug Design | Lec. 10 Part 2 | Dr. Muhammad Naveed. (2020, February 4). YouTube. Retrieved January 6, 2026, from [Link]

-

How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved January 6, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 6, 2026, from [Link]

-

Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 6, 2026, from [Link]

-

In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025, September 24). BonViewPress. Retrieved January 6, 2026, from [Link]

-

Role of Molecular Dynamics and Related Methods in Drug Discovery. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved January 6, 2026, from [Link]

-

How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved January 6, 2026, from [Link]

-

AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved January 6, 2026, from [Link]

-

Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

-

In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025, October 3). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation? (2020, July 27). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Virtual screening/Docking workflow. (2023, March 11). Macs in Chemistry. Retrieved January 6, 2026, from [Link]

-

Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 6, 2026, from [Link]

-

Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. Retrieved January 6, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube. Retrieved January 6, 2026, from [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Molecular Docking Tutorial. (n.d.). Retrieved January 6, 2026, from [Link]

-

Need help with molecular docking results interpretation. (2024, March 22). Reddit. Retrieved January 6, 2026, from [Link]

-

Virtual High-Throughput Ligand Screening. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025, August 6). ResearchGate. Retrieved January 6, 2026, from [Link]

-

fiu-docking-tutorial.pdf. (n.d.). Retrieved January 6, 2026, from [Link]

-

Ligand-Based Virtual Screening. (n.d.). CCDC. Retrieved January 6, 2026, from [Link]

-

MOE Virtual Screening | How to create Ligands Datasets | Lecture 84 | Dr. Muhammad Naveed. (2023, January 13). YouTube. Retrieved January 6, 2026, from [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. noveltyjournals.com [noveltyjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 11. researchgate.net [researchgate.net]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Virtual Screening — Chem-Workflows documentation [chem-workflows.com]

- 18. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 20. researchgate.net [researchgate.net]

- 21. reddit.com [reddit.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Molecular dynamics analysis to evaluate docking pose prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Topic: Investigation of Quinoline Derivatives as Anticancer Agents

An In-Depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved therapeutic agents.[1][2] Its unique chemical properties, including the electron-pulling nature of the nitrogen atom and the ability to engage in hydrogen bonding and π-π stacking, make it a privileged structure for interacting with various biological targets.[3][4] In oncology, quinoline derivatives have emerged as a highly successful class of compounds, demonstrating a remarkable breadth of anticancer mechanisms.[5][6] These mechanisms are diverse, ranging from the inhibition of critical cell signaling pathways to direct interaction with DNA, leading to cell cycle arrest and apoptosis.[7][8] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, have been approved for clinical use, primarily functioning as potent kinase inhibitors.[9][10] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the mechanistic basis of quinoline's anticancer activity, principles of structure-activity relationship (SAR) for rational drug design, and a validated workflow for preclinical evaluation.

The Mechanistic Versatility of Quinoline Derivatives in Oncology

The efficacy of quinoline-based compounds against cancer stems from their ability to modulate a wide array of molecular targets crucial for tumor growth and survival.[11] Understanding these mechanisms is fundamental to designing novel derivatives with enhanced potency and selectivity.

Inhibition of Protein Kinases

A primary mechanism of action for many potent quinoline anticancer agents is the inhibition of protein tyrosine kinases (PTKs).[4] These enzymes are central to signal transduction pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.[4][9] Overexpression or mutation of PTKs is a common driver of oncogenesis.[4]

-

Key Targets:

-

EGFR (Epidermal Growth Factor Receptor): Quinoline derivatives, particularly 4-anilinoquinolines, have been designed as potent EGFR inhibitors, mimicking approved drugs like gefitinib.[9]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, quinoline compounds can block angiogenesis, the formation of new blood vessels essential for tumor growth. Lenvatinib is a clinically used multi-kinase inhibitor with significant activity against VEGFR.[1][9]

-

c-Met, Abl, and Src Kinases: Other important targets include c-Met, involved in invasion and metastasis, and the non-receptor tyrosine kinases Abl and Src. Bosutinib is a dual Src/Abl kinase inhibitor approved for chronic myelogenous leukemia (CML).[9][10]

-

The following diagram illustrates the central role of these kinases in cancer cell signaling and their inhibition by quinoline derivatives.

Caption: Inhibition of key kinase signaling pathways by quinoline derivatives.

DNA Damage and Repair Interference

Another major avenue of anticancer activity involves the interaction of quinoline derivatives with DNA and associated enzymes.[7]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between DNA base pairs, disrupting the helical structure. This interference blocks the processes of DNA replication and transcription, ultimately leading to cell death.[7][11]

-

Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology during replication. Many quinoline-based drugs, analogous to doxorubicin and mitoxantrone, act as "poisons" for topoisomerase II.[1][7] They stabilize the transient complex formed between the enzyme and DNA, leading to permanent double-strand breaks and triggering apoptosis.[7][11]

Other Mechanisms

The versatility of the quinoline scaffold allows for the development of agents with other novel mechanisms, including:

-

Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[3][4]

-

Induction of Apoptosis: Beyond DNA damage, quinoline compounds can induce apoptosis by modulating the expression of Bcl-2 family proteins or by generating reactive oxygen species (ROS).[8][12][13]

Rational Drug Design: Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoline core is essential for optimizing anticancer activity, selectivity, and pharmacokinetic properties. SAR studies provide a roadmap for this rational design process.[14][15]

-